



HPLC method for Schiarisanrin E quantification

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Compound of Interest		
Compound Name:	Schiarisanrin E	
Cat. No.:	B12392032	Get Quote

An HPLC-based method is detailed below for the quantitative analysis of Schisandrin E, a bioactive lignan found in Schisandra chinensis. This protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for the quantification of this compound in various samples, including raw plant material and processed extracts.

Application Notes

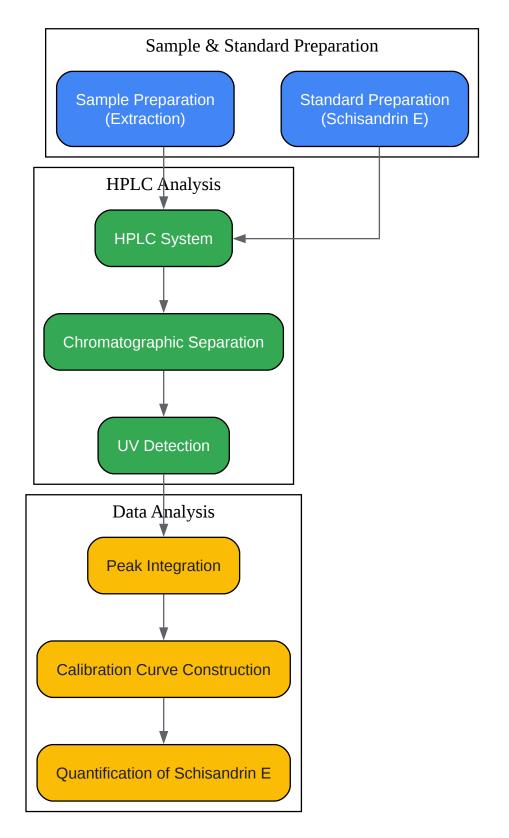
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of Schisandrin E. The method's specificity and sensitivity make it suitable for quality control of herbal medicines and pharmacokinetic studies. The protocol outlined here is based on established methods for the simultaneous determination of multiple lignans in Schisandra chinensis.[1][2][3]

The chromatographic conditions have been optimized to achieve good separation of Schisandrin E from other related lignans. A C18 reversed-phase column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water.[1][2][3] Detection is typically performed at a wavelength of around 217 nm to 254 nm, where dibenzocyclooctadiene lignans exhibit significant absorbance.[1][4]

Method validation is crucial to ensure the reliability of the results. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). The provided data demonstrates that the method is linear over a specific concentration range, with good precision (low relative standard deviation) and accuracy (high recovery).



Experimental Workflow



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Caption: Experimental workflow for Schisandrin E quantification.

Experimental Protocol Materials and Reagents

- Schisandrin E reference standard (>98% purity)
- · HPLC grade acetonitrile
- · HPLC grade methanol
- Purified water (e.g., Milli-Q)
- Formic acid (optional, for mobile phase modification)
- Plant material or extract containing Schisandrin E

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or binary pump
 - Autosampler
 - Column oven
 - Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions



Parameter	Condition
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)[1][2]
Mobile Phase	A: AcetonitrileB: WaterAn optional addition of 0.1% formic acid to both phases can improve peak shape.
Gradient Elution	A time-based linear gradient from a lower to a higher concentration of acetonitrile. A typical gradient might start at 10-50% acetonitrile and increase to 50-100% over 50 minutes.[5]
Flow Rate	1.0 mL/min[1]
Column Temperature	30°C[1]
Injection Volume	10 μL[1]
Detection Wavelength	217 nm or 254 nm[1][4]

Preparation of Standard Solutions

- Stock Solution: Accurately weigh a suitable amount of Schisandrin E reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations for constructing a calibration curve.

Preparation of Sample Solutions

- Solid Samples (e.g., plant material):
 - Pulverize the dried sample to a fine powder (e.g., pass through a 60-mesh sieve).[1][2]
 - Accurately weigh about 0.3 g of the powder into a flask.[1]



- Add a known volume of methanol (e.g., 25 mL) and extract using ultrasonication for approximately 20-30 minutes at room temperature.[1][5]
- Allow the mixture to cool and add methanol to compensate for any solvent loss.
- Centrifuge the extract at a high speed (e.g., 14,000 rpm) for 10 minutes.[1]
- \circ Filter the supernatant through a 0.22 μm or 0.45 μm syringe filter prior to HPLC injection. [5]

Method Validation

The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.



Parameter	Method	Acceptance Criteria
Linearity	Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and perform a linear regression analysis.	Correlation coefficient $(r^2) \ge 0.999[1]$
Precision	Intra-day: Analyze replicate injections of a standard solution at three different concentrations on the same day.Inter-day: Repeat the analysis on different days.	Relative Standard Deviation (RSD) ≤ 2%
Accuracy	Perform a recovery study by spiking a known amount of Schisandrin E standard into a sample matrix and analyzing the recovery.	Recovery between 98-102%
LOD & LOQ	Determine the signal-to-noise ratio (S/N) for a series of diluted standard solutions.	LOD: S/N of 3:1LOQ: S/N of 10:1
Specificity	Analyze a blank sample (matrix without the analyte) and a sample spiked with Schisandrin E to ensure no interfering peaks at the retention time of the analyte.	No interfering peaks at the retention time of Schisandrin E.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC quantification of Schisandrin E and related lignans, as reported in the literature.



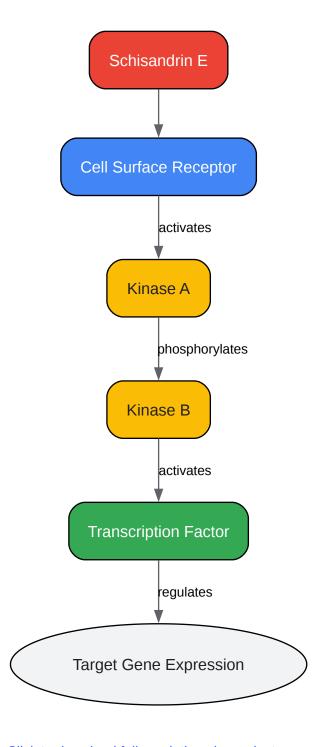
Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r²)	Recovery (%)	Intra-day Precision (RSD, %)	Inter-day Precision (RSD, %)
Schisandrin	25.02 - 150.1	≥ 0.9995	99.51 - 101.31	< 0.43	< 1.21
Schisandrin B	20.70 - 124.2	≥ 0.9995	97.74 - 102.71	< 0.79	< 1.89
Schisandrin C	4.56 - 27.36	≥ 0.9995	97.74 - 102.71	< 0.79	< 1.89
Deoxyschisa ndrin	5.16 - 30.96	≥ 0.9995	97.74 - 102.71	< 0.79	< 1.89
y-Schisandrin	9.10 - 54.60	≥ 0.9995	97.74 - 102.71	< 0.79	< 1.89

Data in the table is compiled from studies on the simultaneous analysis of multiple lignans and may serve as a reference for method development and validation for Schisandrin E.[1][2]

Signaling Pathway Diagram (Illustrative)

While the primary focus of this document is the analytical methodology for Schisandrin E quantification, it is important to note that this compound is often studied for its biological activities. The following is an illustrative example of a signaling pathway that could be investigated in relation to Schisandrin E's effects.





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Caption: Illustrative signaling pathway potentially modulated by Schisandrin E.

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